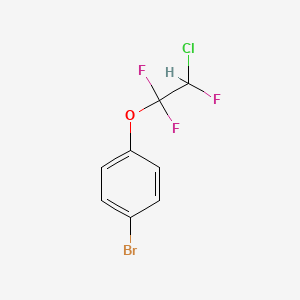
4-bromonaphthalene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromonaphthalene-2-carboxamide (4-BN2C) is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. 4-BN2C is an important building block for the synthesis of new compounds and has been used in a variety of fields, including medicine, biochemistry, and materials science. This article will discuss the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-BN2C.
科学研究应用
4-bromonaphthalene-2-carboxamide has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of a variety of compounds, including heterocycles, polycyclic aromatic compounds, and organometallic compounds. 4-bromonaphthalene-2-carboxamide has also been used in the synthesis of pharmaceuticals and agrochemicals. Additionally, 4-bromonaphthalene-2-carboxamide has been used to study the properties of organic materials, such as polymers, and has been used as a building block for the synthesis of new materials.
作用机制
The mechanism of action of 4-bromonaphthalene-2-carboxamide is not fully understood. However, it is thought to act as a radical scavenger, which means it can react with free radicals to form more stable compounds. Additionally, 4-bromonaphthalene-2-carboxamide may act as an antioxidant, which means it can reduce the effects of oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromonaphthalene-2-carboxamide are not well understood. However, it has been shown to have antimicrobial activity against a range of bacteria and fungi. Additionally, 4-bromonaphthalene-2-carboxamide has been shown to have anti-inflammatory and anti-cancer activity in animal models.
实验室实验的优点和局限性
The major advantages of using 4-bromonaphthalene-2-carboxamide in lab experiments are its high yields and low cost. Additionally, 4-bromonaphthalene-2-carboxamide is relatively stable and can be stored at room temperature. The major limitation of using 4-bromonaphthalene-2-carboxamide is its low solubility in water, which can make it difficult to use in some experiments.
未来方向
The future directions for 4-bromonaphthalene-2-carboxamide research include further exploration of its antimicrobial, anti-inflammatory, and anti-cancer activities. Additionally, further research is needed to understand the mechanism of action of 4-bromonaphthalene-2-carboxamide and to develop new synthetic methods for its use. Finally, further research is needed to explore the potential applications of 4-bromonaphthalene-2-carboxamide in materials science, pharmaceuticals, and agrochemicals.
合成方法
4-bromonaphthalene-2-carboxamide is synthesized by the reaction of bromine and naphthalene-2-carboxylic acid. The reaction occurs in the presence of a Lewis acid, such as zinc chloride, and proceeds via a radical-mediated mechanism. The reaction is typically carried out at temperatures between 80-100°C and yields 4-bromonaphthalene-2-carboxamide in high yields.
属性
| { "Design of the Synthesis Pathway": "The synthesis of 4-bromonaphthalene-2-carboxamide can be achieved through a two-step reaction process. The first step involves the bromination of naphthalene, followed by the amidation of the resulting 4-bromo-1,2-dihydronaphthalene with an appropriate amine.", "Starting Materials": [ "Naphthalene", "Bromine", "Ammonia", "Acetic acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Bromination of Naphthalene", "1. Dissolve 10 g of naphthalene in 100 mL of glacial acetic acid.", "2. Add 10 mL of bromine dropwise with stirring.", "3. Heat the reaction mixture to 60-70°C for 2 hours.", "4. Cool the mixture to room temperature and pour it into 500 mL of ice-cold water.", "5. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "6. Evaporate the solvent to obtain 4-bromo-1,2-dihydronaphthalene.", "Step 2: Amidation of 4-bromo-1,2-dihydronaphthalene", "1. Dissolve 5 g of 4-bromo-1,2-dihydronaphthalene in 50 mL of ethanol.", "2. Add 5 mL of concentrated ammonia and 5 mL of 10% sodium hydroxide solution.", "3. Heat the reaction mixture to reflux for 2 hours.", "4. Cool the mixture to room temperature and filter the precipitated product.", "5. Wash the product with cold ethanol and dry over anhydrous sodium sulfate.", "6. Recrystallize the product from ethanol to obtain 4-bromonaphthalene-2-carboxamide." ] } | |
CAS 编号 |
496835-92-8 |
产品名称 |
4-bromonaphthalene-2-carboxamide |
分子式 |
C11H8BrNO |
分子量 |
250.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



